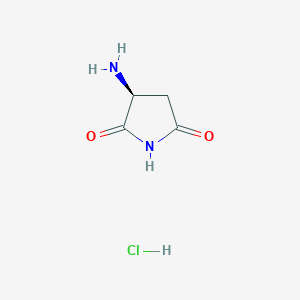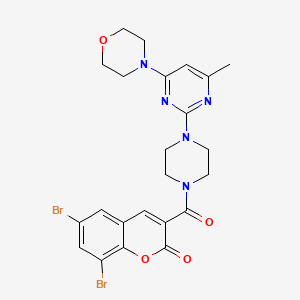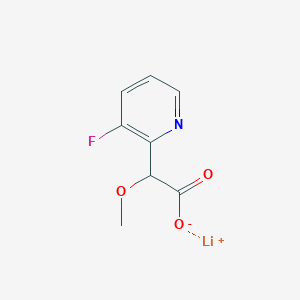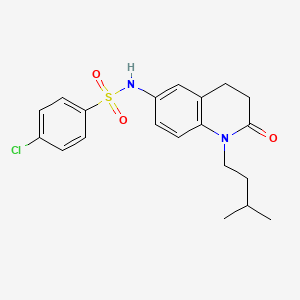
(3S)-3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its chiral nature, which means it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. The chemical formula for this compound is C4H8ClNO2, and it is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride typically involves the use of chiral catalysts and chiral inducers to ensure the desired chiral characteristics of the product. One common method involves the reaction of a suitable precursor with hydrochloric acid under controlled conditions to yield the hydrochloride salt of the compound. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield. The compound is typically purified through crystallization or other separation techniques to achieve the desired purity levels required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
(3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral drugs.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of catalysts and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby modulating neurological functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- (S)-3-Hydroxypyrrolidine Hydrochloride
- (S)-3-Pyrrolidinol Hydrochloride
- (S)-3-Hydroxyprolinol Hydrochloride
Comparison: (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride is unique due to its specific chiral configuration and the presence of both amino and dione functional groups. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
(3S)-3-aminopyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCBUSTHUTKRU-DKWTVANSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2885050.png)


![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2885056.png)
![N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2885057.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2885060.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2885065.png)

![(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B2885072.png)
![N-[4-(dimethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2885073.png)
